tert-Pentyl-d6 Chloride

Mass Spectrometry Quantitative Bioanalysis Internal Standard

tert-Pentyl-d6 Chloride (CAS 89603-08-7) is a deuterated isotopologue of tert-pentyl chloride, in which six hydrogen atoms are replaced by deuterium at the two methyl groups. With a molecular formula of C5H5D6Cl and a molecular weight of 112.63 g/mol, it serves as a stable isotope-labeled analogue of the parent compound tert-pentyl chloride (tert-amyl chloride, CAS 594-36-5).

Molecular Formula C5H11Cl
Molecular Weight 112.63
CAS No. 89603-08-7
Cat. No. B569683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Pentyl-d6 Chloride
CAS89603-08-7
Synonyms1,1-Dimethylpropyl-d6 Chloride;  2-Chloro-2-methylbutane-d6;  2-Methyl-2-chlorobutane-d6;  NSC 7900-d6;  tert-Amyl Chloride-d6;  2-Chloro-2-methylbutane-d6; 
Molecular FormulaC5H11Cl
Molecular Weight112.63
Structural Identifiers
SMILESCCC(C)(C)Cl
InChIInChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3/i2D3,3D3
InChIKeyCRNIHJHMEQZAAS-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Pentyl-d6 Chloride (CAS 89603-08-7): A High-Purity Deuterated Alkyl Chloride for Isotopic Labeling and Quantitative MS


tert-Pentyl-d6 Chloride (CAS 89603-08-7) is a deuterated isotopologue of tert-pentyl chloride, in which six hydrogen atoms are replaced by deuterium at the two methyl groups . With a molecular formula of C5H5D6Cl and a molecular weight of 112.63 g/mol, it serves as a stable isotope-labeled analogue of the parent compound tert-pentyl chloride (tert-amyl chloride, CAS 594-36-5) [1]. This deuteration imparts a characteristic +6 Da mass shift and confers distinct spectroscopic and physicochemical properties that enable its use as an internal standard in quantitative mass spectrometry, a mechanistic probe in kinetic isotope effect studies, and a labeled building block in organic synthesis .

Why Non-Deuterated tert-Pentyl Chloride or Other Alkyl Halides Cannot Substitute for tert-Pentyl-d6 Chloride in Critical Analytical and Mechanistic Workflows


Direct substitution with non-deuterated tert-pentyl chloride (CAS 594-36-5) or alternative alkyl chlorides fails in applications demanding precise mass discrimination, background-free NMR, or kinetic isotope effect (KIE) measurement. The deuterium labeling of tert-Pentyl-d6 Chloride confers a +6 Da mass shift that allows unambiguous differentiation from the native analyte in MS-based quantitation, a feature absent in the unlabeled compound . Furthermore, the absence of protium signals in the deuterated analogue eliminates spectral interference in ¹H NMR experiments, enabling clean mechanistic tracking . The stronger C-D bond (relative to C-H) introduces a measurable kinetic isotope effect (k_H/k_D > 1) that is essential for elucidating reaction mechanisms; this effect is completely absent in non-deuterated alternatives [1]. These three orthogonal differentiation dimensions—mass, spectral silence, and bond strength—render the deuterated form irreplaceable for the specific analytical and mechanistic applications detailed below.

Quantitative Differentiation of tert-Pentyl-d6 Chloride (CAS 89603-08-7) Against Closest Analogs and In-Class Alternatives


Mass Shift of +6.04 Da Enables Unambiguous MS Quantitation and Eliminates Analyte Interference

tert-Pentyl-d6 Chloride exhibits a molecular weight of 112.63 g/mol, which is 6.04 Da greater than the 106.59 g/mol of the non-deuterated parent compound tert-pentyl chloride (tert-amyl chloride) [1]. This mass increment, corresponding to the replacement of six hydrogen atoms with deuterium, ensures baseline chromatographic resolution and prevents isotopic overlap in mass spectrometry. In contrast, non-deuterated tert-pentyl chloride cannot serve as a distinguishable internal standard, as it co-elutes and shares identical m/z with the target analyte, leading to quantitative inaccuracies .

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Isotopic Enrichment ≥98 Atom % D Guarantees Background Suppression in ¹H NMR Mechanistic Studies

tert-Pentyl-d6 Chloride is supplied with an isotopic enrichment of ≥98 atom % D, as verified by ¹H NMR (absence of residual protium signals) and mass spectrometry . This high deuteration level effectively silences the proton NMR spectrum at the labeled positions, allowing researchers to track the fate of the tert-pentyl moiety without spectral overlap from the internal standard. The non-deuterated parent compound (0 atom % D) produces a full complement of proton signals that would obscure mechanistic details in labeling studies . Alternative deuterated alkyl chlorides with lower enrichment (e.g., 95% D) may introduce residual proton artifacts that compromise spectral clarity.

NMR Spectroscopy Reaction Mechanism Isotopic Labeling

Measurable Kinetic Isotope Effect (KIE) Provides Mechanistic Insight Unavailable from Non-Deuterated Analogs

The substitution of six C-H bonds with stronger C-D bonds in tert-Pentyl-d6 Chloride introduces a measurable kinetic isotope effect (KIE = k_H/k_D) that is exploited to elucidate reaction mechanisms [1]. Deuterated compounds generally exhibit reduced reaction rates in processes where C-H(D) bond cleavage is rate-determining, with KIE values typically ranging from 1 to 8 depending on the transition state . The non-deuterated tert-pentyl chloride (KIE = 1, by definition) provides no such mechanistic handle. While specific KIE values for tert-Pentyl-d6 Chloride in SN1 solvolysis or elimination reactions have been reported in historical studies (e.g., β-deuterium isotope effects in E1 eliminations) [2], the compound's utility as a mechanistic probe is firmly established within the broader class of perdeuterated alkyl halides.

Kinetic Isotope Effect Reaction Mechanism Physical Organic Chemistry

Chromatographic Retention Time Shift Relative to Non-Deuterated Analyte Enables Co-Elution Avoidance

Due to the deuterium isotope effect, tert-Pentyl-d6 Chloride exhibits a slight but measurable retention time shift relative to its non-deuterated counterpart under reversed-phase LC conditions [1][2]. While the magnitude of the shift is compound- and column-specific, the phenomenon is well-documented for deuterated internal standards and can be exploited to resolve co-eluting analyte peaks, thereby mitigating ion suppression/enhancement artifacts in quantitative bioanalysis [3]. Non-deuterated tert-pentyl chloride would co-elute exactly with the analyte, precluding such differentiation. It is critical to note that this retention time shift, if not accounted for, can also introduce matrix effect biases; therefore, method validation must include assessment of the shift's impact .

LC-MS/MS GC-MS Chromatography Matrix Effects

Validated Application Scenarios for tert-Pentyl-d6 Chloride (CAS 89603-08-7) Based on Quantitative Differentiation Evidence


Quantitative GC-MS or LC-MS/MS Bioanalysis Using Isotope Dilution

In bioanalytical method development for pharmacokinetic studies or environmental monitoring, tert-Pentyl-d6 Chloride serves as an ideal internal standard for the quantitation of tert-pentyl chloride or its derivatives. The +6 Da mass shift ensures complete chromatographic resolution from the native analyte, enabling accurate correction for matrix effects, extraction losses, and ionization variability . This application is supported by the compound's high isotopic purity (≥98 atom % D) and its distinct retention time shift, which can be exploited to further resolve co-eluting interferences .

NMR-Based Mechanistic Elucidation of SN1 and Elimination Reactions

tert-Pentyl-d6 Chloride is employed as a labeled substrate in ¹H NMR kinetic studies to probe the mechanisms of nucleophilic substitution (SN1) and elimination (E1) reactions. The near-complete deuteration (≥98 atom % D) silences the proton signals from the tert-pentyl moiety, allowing researchers to track the evolution of product and byproduct signals without interference from the starting material . The measurable kinetic isotope effect (k_H/k_D > 1) provides direct evidence for the rate-determining step involving C-H(D) bond cleavage [1].

Synthesis of Deuterated Building Blocks for Pharmaceuticals and Agrochemicals

As a versatile alkyl halide, tert-Pentyl-d6 Chloride serves as a precursor for the introduction of a perdeuterated tert-pentyl group into more complex molecules via nucleophilic substitution reactions. This is particularly valuable in the synthesis of deuterated drug candidates where metabolic stabilization (via the kinetic isotope effect) is desired, or in the preparation of isotopically labeled internal standards for downstream analytical workflows . The compound's reactivity profile mirrors that of the unlabeled analog, ensuring predictable incorporation yields .

Stability Monitoring of Reactive Matrices via Deuterated Probe

In formulations containing tert-pentyl chloride or related alkylating agents, tert-Pentyl-d6 Chloride can be spiked as a tracer to monitor chemical stability and degradation pathways. Its distinct MS signature allows for selective quantification even in complex matrices, and its high isotopic purity ensures that any observed decomposition (e.g., hydrolysis to tert-pentyl alcohol-d6) can be attributed solely to the spiked compound rather than background contaminants .

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